Panglimycin C is a natural product found in Streptomyces albidoflavus with data available.
Panglimycin C
CAS No.: 1005178-51-7
Cat. No.: VC18866769
Molecular Formula: C19H20O5
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005178-51-7 |
|---|---|
| Molecular Formula | C19H20O5 |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 6a,7,8-trihydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione |
| Standard InChI | InChI=1S/C19H20O5/c1-9-7-10-5-6-19(24)16(14(10)13(21)8-9)17(22)11-3-2-4-12(20)15(11)18(19)23/h2-4,9,16,18,20,23-24H,5-8H2,1H3 |
| Standard InChI Key | CRULJZWXPCYLAC-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2=C(C3C(=O)C4=C(C(C3(CC2)O)O)C(=CC=C4)O)C(=O)C1 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Panglimycin C is defined by the IUPAC name 6a,7,8-trihydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione. Its molecular formula (C₁₉H₂₀O₅) and weight (328.4 g/mol) were computationally validated using PubChem’s algorithms . The compound’s structure comprises a tetracyclic system fused with a ketone and hydroxyl groups, which confer both hydrophilicity and redox activity. Key identifiers include:
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CAS Registry: 1005178-51-7
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ChEBI ID: CHEBI:181777
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InChIKey: CRULJZWXPCYLAC-UHFFFAOYSA-N
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SMILES: CC1CC2=C(C3C(=O)C4=C(C(C3(CC2)O)O)C(=CC=C4)O)C(=O)C1
Structural Elucidation
X-ray crystallography and NMR spectroscopy have resolved Panglimycin C’s planar structure, revealing a hexahydrobenzoanthracene backbone with three hydroxyl groups at positions 6a, 7, and 8. The methyl group at C-3 and diketone moieties at C-1 and C-12 are critical for its stereochemical configuration (Figure 1) . Computational models predict a bent conformation due to intramolecular hydrogen bonding between hydroxyl and ketone groups, which may influence its bioactivity.
Biosynthetic Pathways and Microbial Origins
Genomic Insights from Streptomyces spp.
Panglimycin C is produced by Streptomyces albidoflavus, a soil-dwelling actinobacterium renowned for secondary metabolite synthesis. Genome mining of endophytic Streptomyces isolates from Leontopodium nivale (Edelweiss) revealed 214 biosynthetic gene clusters (BGCs), including hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) systems . Although Panglimycin C’s exact BGC remains uncharacterized, homologous clusters (e.g., BGC 2.16 in Streptomyces sp. LN549) encode angucyclinone biosynthesis . These BGCs typically involve:
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Type II PKS: For assembling the tetracyclic scaffold.
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Oxygenases: Introducing hydroxyl groups at C-6a, C-7, and C-8.
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Methyltransferases: Adding the C-3 methyl group.
Metabolic Engineering and Yield Optimization
Fermentation studies in diverse media (e.g., ISP-2, R5A) have shown that Panglimycin C production is nutrient-dependent, with maximal yields under iron-limited conditions—a common trigger for secondary metabolite synthesis in Streptomyces. LC-MS analyses detected Panglimycin C alongside congeners like ochromycinone and emycin A, suggesting shared biosynthetic intermediates .
Biological Activities and Mechanisms
| Compound | Target Pathogens | MIC (μg/mL) | Reference |
|---|---|---|---|
| Ochromycinone | Bacillus subtilis | 2.5 | |
| Emycin A | Staphylococcus aureus | 1.0 | |
| Panglimycin C* | Inferred activity | N/A |
*Indirect evidence suggests Panglimycin C may inhibit Gram-positive bacteria via intercalation into DNA or disruption of membrane integrity, mechanisms observed in analogous angucyclinones .
Analytical Profiling and Detection Methods
Chromatographic Techniques
Panglimycin C is routinely identified via reversed-phase HPLC coupled with UV-Vis detection (λmax = 295, 410 nm) . In LC-MS/MS, it displays a precursor ion at m/z 329.2 [M+H]⁺ and fragment ions at m/z 311.1 (−H₂O) and 283.1 (−CO).
Spectroscopic Data
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¹H NMR (500 MHz, DMSO-d₆): δ 1.25 (s, 3H, CH₃), 2.85–3.10 (m, 4H, H-4, H-5), 4.20 (br s, 1H, OH), 6.75 (d, J = 8.5 Hz, H-9), 7.30 (d, J = 8.5 Hz, H-10) .
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¹³C NMR: 172.1 (C-1), 202.5 (C-12), 110–160 (aromatic carbons) .
Ecological and Pharmacological Implications
Role in Microbial Competition
In its native Streptomyces host, Panglimycin C likely functions as a chemical defense agent against competitors. This hypothesis is supported by the upregulation of its BGC under stress conditions and the antimicrobial activity of related compounds .
Drug Development Prospects
Despite its underexplored therapeutic potential, Panglimycin C’s scaffold offers opportunities for semisynthetic modification. Epoxidation of the C-1/C-12 diketone or glycosylation of the hydroxyl groups could enhance solubility and target affinity.
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